2-Bromo-3,4-difluorobenzoyl chloride
Description
Molecular Formula: C₇H₂BrClF₂O Average Mass: 255.442 g/mol Monoisotopic Mass: 253.894561 g/mol CAS RN: 1805502-29-7 MDL Number: MFCD28737905
2-Bromo-3,4-difluorobenzoyl chloride is a halogenated benzoyl chloride derivative characterized by bromine and fluorine substituents at the 2-, 3-, and 4-positions of the aromatic ring. Its structure combines electron-withdrawing groups (Br, F) with the reactive acyl chloride functional group, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-bromo-3,4-difluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF2O/c8-5-3(7(9)12)1-2-4(10)6(5)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFFRAAQRJWYMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)Cl)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Fluorination
- Starting materials: Generally, substituted benzoic acids or benzotrifluoride derivatives are used as precursors.
- Halogenation: Bromination typically uses bromine or brominating agents like dibromohydantoin in acidic media (e.g., sulfuric acid) to achieve regioselective bromination at the 2-position.
- Fluorination: Fluorine atoms at the 3 and 4 positions can be introduced via electrophilic fluorination or by starting from fluorinated aromatic compounds.
For example, a related method for 2-bromo-3-fluorobenzoic acid involves nitration, bromination, reduction, deamination, and hydrolysis steps starting from m-fluorobenzotrifluoride, with sulfuric acid as solvent and dibromohydantoin as brominating agent.
Example Reaction Conditions for Halogenation
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Nitration | Mixed acid (HNO3/H2SO4), m-fluorobenzotrifluoride | 20–30 °C | Until complete (monitored by GC) | Controlled addition to avoid over-nitration |
| Bromination | Dibromohydantoin, sulfuric acid | Room temp to 50 °C | Few hours | Sulfuric acid solvent enhances regioselectivity |
| Reduction | Fe powder, acetic acid or NH4Cl catalyst | Room temp | Several hours | Converts nitro to amine intermediate |
| Deamination | Hypophosphorous acid | Elevated temp | Hours | Removes amino group to yield bromo-fluoro compound |
| Hydrolysis | H2SO4 and water | 145–175 °C | 3–4 hours | Converts trifluorotoluene to benzoic acid derivative |
Conversion to this compound
Acyl Chloride Formation
The benzoic acid derivative is converted to the acyl chloride by reaction with chlorinating agents:
- Thionyl chloride (SOCl2) is the most common reagent, often with catalytic amounts of dimethylformamide (DMF) to activate the reaction.
- Reaction is typically conducted under anhydrous conditions with gentle heating (50–110 °C) and reflux.
- Excess thionyl chloride is removed by evaporation or distillation.
- Purification is achieved by vacuum distillation to isolate the pure acyl chloride.
Representative Reaction Conditions
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reagent | Thionyl chloride (1.1–1.5 equiv) | May use catalytic DMF (0.1 equiv) |
| Solvent | None or inert solvent (e.g., chlorobenzene) | Solvent use depends on scale |
| Temperature | 80–110 °C | Reflux conditions |
| Reaction time | 3–4 hours | Monitored by GC or TLC |
| Work-up | Evaporation of excess SOCl2, vacuum distillation | To obtain pure this compound |
This method is analogous to the preparation of 2,4-dichlorobenzoyl chloride from 2,4-dichlorobenzoic acid, where reflux with thionyl chloride for 3-4 hours followed by vacuum distillation yields the acyl chloride with high purity.
Analytical and Purification Techniques
- Gas Chromatography (GC): Used to monitor reaction progress and purity of intermediates and final product.
- Vacuum Distillation: Employed to purify the acyl chloride product, removing residual thionyl chloride and side products.
- Hydrolysis Monitoring: In some protocols, hydrolysis of acyl chlorides to acids is tracked by GC to ensure completeness.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Temperature | Time | Outcome |
|---|---|---|---|---|
| Aromatic Halogenation | Bromine or dibromohydantoin in sulfuric acid | 20–50 °C | Several hours | Selective bromination at 2-position |
| Fluorination | Starting from fluorinated precursors or electrophilic fluorination | Variable | Variable | Introduction of fluorines at 3,4-positions |
| Benzoic Acid Formation | Hydrolysis of intermediates with sulfuric acid | 145–175 °C | 3–4 hours | Formation of 2-bromo-3,4-difluorobenzoic acid |
| Acyl Chloride Formation | Thionyl chloride with catalytic DMF | 80–110 °C (reflux) | 3–4 hours | Conversion to this compound |
| Purification | Vacuum distillation | Reduced pressure | Until pure | Isolation of pure acyl chloride |
Research Findings and Practical Considerations
- The presence of fluorine atoms on the aromatic ring affects the reactivity and regioselectivity of bromination and acyl chloride formation.
- Use of catalytic DMF enhances the efficiency of the thionyl chloride reaction by forming a reactive intermediate.
- Strict anhydrous conditions and controlled temperature are critical to prevent hydrolysis of the acyl chloride.
- Monitoring by GC ensures high purity and yield, with typical yields reported above 85% for similar substituted benzoyl chlorides.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,4-difluorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: Reduction of the compound can lead to the formation of 2-Bromo-3,4-difluorobenzyl alcohol.
Oxidation Reactions: Oxidation can convert the compound into 2-Bromo-3,4-difluorobenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoyl derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Oxidation: Formation of benzoic acid derivatives.
Scientific Research Applications
2-Bromo-3,4-difluorobenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3,4-difluorobenzoyl chloride involves its reactivity as an electrophile. The compound can react with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in chemical synthesis to introduce the 2-Bromo-3,4-difluorobenzoyl group into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | CAS RN | Key Properties |
|---|---|---|---|---|---|
| 2-Bromo-3,4-difluorobenzoyl chloride | C₇H₂BrClF₂O | 255.442 | Br (C2), F (C3, C4) | 1805502-29-7 | High electrophilicity; liquid at RT* |
| 2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride | C₇BrClF₄O | 291.424 | Br (C2), F (C3–C6) | 151096-42-3 | Enhanced fluorination; higher density |
| 2-Bromo-3,5-dinitrobenzoyl chloride | C₇H₂BrClN₂O₅ | 293.46 | Br (C2), NO₂ (C3, C5) | Not listed | Solid (m.p. ~109°C for methyl ester) |
Notes:
- Electron-Withdrawing Effects : The tetrafluoro analog (C₇BrClF₄O) exhibits stronger electron withdrawal due to four fluorine atoms, increasing reactivity in nucleophilic acyl substitutions compared to the difluoro variant .
- Nitro vs. Fluoro Substituents: The dinitro derivative (C₇H₂BrClN₂O₅) has nitro groups (NO₂), which are stronger electron-withdrawing groups than halogens. This results in higher electrophilicity and distinct reaction kinetics, as evidenced by the elevated melting points of its derivatives (e.g., methyl ester m.p. 109°C vs. liquid state of fluorinated analogs) .
Research Findings
- Thermal Analysis : Derivatives of 2-bromo-3,5-dinitrobenzoyl chloride (e.g., ethyl ester, m.p. 74°C; benzamide, decomp. at 67°C) demonstrate lower thermal stability than fluorinated analogs, likely due to nitro group lability .
- Synthetic Utility : The difluoro compound’s balance of reactivity and stability is preferred in multistep syntheses, whereas the tetrafluoro variant is reserved for specialized fluorination reactions .
Biological Activity
2-Bromo-3,4-difluorobenzoyl chloride is an organic compound characterized by its unique halogenated benzoyl structure. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities, particularly in enzyme inhibition and modification of cellular processes. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHBrFClO. The compound features:
- A benzene ring substituted with bromine at position 2.
- Fluorine atoms at positions 3 and 4.
- An acyl chloride functional group that enhances its reactivity.
This structural arrangement contributes to its biological activity, particularly through acylation reactions with nucleophiles such as amino acids and proteins.
The primary mechanism of action for this compound involves its ability to act as an acylating agent. This property allows the compound to modify proteins and enzymes through covalent binding, which can significantly alter their function and influence various metabolic pathways.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, potentially affecting cell signaling and metabolic processes.
- Protein Modification : Through acylation, it can modify key proteins, leading to changes in their stability and activity.
Biological Activity
Research indicates that this compound exhibits notable biological activities:
Enzyme Activity
- Inhibition : Studies have shown that this compound can inhibit specific enzymes, which may be beneficial in therapeutic contexts where enzyme regulation is crucial.
Cell Signaling
- The compound's ability to modify signaling pathways suggests potential applications in cancer research, where altered signaling can lead to uncontrolled cell growth.
Data Table: Biological Activities
| Biological Activity | Description | References |
|---|---|---|
| Enzyme Inhibition | Inhibits enzymes involved in metabolic pathways | |
| Protein Modification | Alters protein stability and function through acylation | |
| Potential Anticancer Activity | Modifies signaling pathways linked to cancer progression |
Case Studies
- Proteasome Inhibition : A study demonstrated that compounds similar to this compound could serve as proteasome inhibitors. This mechanism is critical in regulating protein degradation pathways that are often dysregulated in cancer cells .
- Antimalarial Activity : Research on related compounds has shown promising results against Plasmodium falciparum, indicating potential for derivatives of this compound in antimalarial therapies .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-bromo-3,4-difluorobenzoyl chloride with high purity?
- Methodological Answer : The synthesis typically involves halogenation and fluorination of benzoyl chloride precursors. For example, bromination of 3,4-difluorobenzoic acid using PBr₃ or HBr/H₂O₂, followed by conversion to the acyl chloride via thionyl chloride (SOCl₂) or oxalyl chloride. Key steps include temperature control (<0°C for exothermic reactions) and inert atmosphere (N₂/Ar) to minimize hydrolysis. Purity is ensured via fractional distillation or recrystallization from anhydrous solvents like hexane .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine-induced splitting in aromatic protons).
- FT-IR : Identify the C=O stretch (~1760–1800 cm⁻¹) and C-Br stretch (~500–600 cm⁻¹).
- GC-MS/HPLC : Assess purity (>98% by area normalization) and rule out side products like hydrolyzed benzoic acid derivatives .
Q. What precautions are critical for handling this compound in wet-lab settings?
- Methodological Answer :
- Storage : Keep at 0–6°C under inert gas to prevent moisture absorption and decomposition .
- Personal Protective Equipment (PPE) : Use acid-resistant gloves (e.g., nitrile) and safety goggles due to its corrosive nature (UN3261, Class 8) .
- Spill Management : Neutralize with sodium bicarbonate or calcium carbonate, followed by ethanol rinsing to deactivate residual chloride .
Advanced Research Questions
Q. How do electronic effects of bromine and fluorine substituents influence the reactivity of this compound in nucleophilic acyl substitution?
- Methodological Answer :
- Fluorine’s Electron-Withdrawing Effect : Enhances electrophilicity of the carbonyl carbon, accelerating reactions with amines or alcohols.
- Bromine’s Steric and Electronic Impact : The meta-bromo group may hinder access to the carbonyl site, requiring elevated temperatures (e.g., 60–80°C) for complete conversion.
- Kinetic Studies : Monitor reaction progress via in situ IR or ¹⁹F NMR to optimize conditions .
Q. What strategies resolve contradictions in reported melting points or stability data for halogenated benzoyl chlorides?
- Methodological Answer :
- Controlled Replication : Repeat synthesis under anhydrous conditions (e.g., Schlenk line) to exclude moisture-induced variability.
- Thermogravimetric Analysis (TGA) : Quantify decomposition thresholds (e.g., this compound decomposes at >150°C in air vs. stable under N₂ up to 200°C) .
- Cross-Validation : Compare data with structurally similar compounds (e.g., 3,4-difluorobenzoyl chloride, mp 36–41°C ).
Q. How can computational modeling predict the regioselectivity of this compound in coupling reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to map electrostatic potential surfaces (EPS) and identify electron-deficient sites prone to nucleophilic attack.
- Transition State Analysis : Simulate activation barriers for competing pathways (e.g., para- vs. ortho-substitution in Suzuki-Miyaura couplings) .
Q. What are the challenges in scaling up this compound synthesis while maintaining enantiomeric purity for chiral derivatives?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
